In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine (CAS No. 156973-09-0)
In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine (CAS No. 156973-09-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Aminomethyl)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, though currently underexplored, biological significance. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information on closely related aminopyridine analogs to provide a broader context for its potential applications and characteristics. All quantitative data is presented in structured tables, and a detailed experimental protocol for a plausible synthesis is provided.
Chemical and Physical Properties
5-(Aminomethyl)pyridin-2-amine, with the CAS number 156973-09-0, is a substituted pyridine with both a primary amine and an aminomethyl group.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties listed are predicted values from chemical databases due to a lack of experimentally determined data in published literature.
| Property | Value | Source |
| CAS Number | 156973-09-0 | Amerigo Scientific[1] |
| Molecular Formula | C₆H₉N₃ | Amerigo Scientific[1] |
| Molecular Weight | 123.16 g/mol | Sigma-Aldrich |
| Boiling Point | 292.6 ± 25.0 °C at 760 mmHg | ChemSrc[2] |
| Density | 1.2 ± 0.1 g/cm³ | ChemSrc[2] |
| Refractive Index | 1.624 | MOLBASE[3] |
| Flash Point | 155.8 ± 23.2 °C | - |
| Purity | Typically >95% (commercial) | - |
| Appearance | Off-White Solid | Sigma-Aldrich |
Synthesis
A detailed experimental protocol for the synthesis of 5-(Aminomethyl)pyridin-2-amine is not explicitly available in peer-reviewed literature. However, a highly plausible and commonly employed synthetic route for the preparation of aminomethylpyridines from their corresponding cyanopyridines is through catalytic hydrogenation. The logical precursor for this synthesis is 6-aminopyridine-3-carbonitrile (also known as 6-aminonicotinonitrile).
Proposed Synthetic Pathway: Catalytic Hydrogenation of 6-Aminopyridine-3-carbonitrile
The reduction of a nitrile group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation using catalysts like Raney Nickel is an effective method for this conversion.[2][4]
Reaction:
Caption: Proposed synthesis of 5-(Aminomethyl)pyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the catalytic hydrogenation of nitriles to primary amines.[3][5]
Materials:
-
6-Aminopyridine-3-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel catalyst (approximately 10-20% by weight of the starting nitrile). The catalyst should be washed several times with anhydrous ethanol to remove water.
-
Reaction Setup: To the vessel containing the catalyst, add a solution of 6-aminopyridine-3-carbonitrile (1 equivalent) dissolved in anhydrous ethanol. To suppress the formation of secondary and tertiary amine byproducts, an excess of ammonia is added to the reaction mixture.[4]
-
Hydrogenation: The vessel is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The reaction is then pressurized with hydrogen gas (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for 5-(Aminomethyl)pyridin-2-amine, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H (position 6) | ~7.8-8.0 | d |
| Pyridine H (position 4) | ~7.0-7.2 | dd |
| Pyridine H (position 3) | ~6.4-6.6 | d |
| -CH₂- | ~3.7-3.9 | s |
| -NH₂ (aromatic) | ~5.5-6.5 | br s |
| -NH₂ (aliphatic) | ~1.5-2.5 | br s |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (position 2) | ~158-160 |
| Pyridine C (position 6) | ~148-150 |
| Pyridine C (position 4) | ~135-137 |
| Pyridine C (position 5) | ~120-122 |
| Pyridine C (position 3) | ~108-110 |
| -CH₂- | ~45-47 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (aromatic amine) | 3400-3300 (two bands) | Primary amine |
| N-H Stretch (aliphatic amine) | 3350-3250 (two bands) | Primary amine |
| C-H Stretch (aromatic) | 3100-3000 | Pyridine ring |
| C-H Stretch (aliphatic) | 2950-2850 | Methylene group |
| N-H Bend (amine) | 1650-1580 | Scissoring vibration |
| C=C, C=N Stretch (aromatic) | 1600-1450 | Pyridine ring vibrations |
| C-N Stretch | 1350-1250 | Aromatic and aliphatic C-N bonds |
Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 123.08
-
Major Fragmentation Pathways: A prominent fragmentation would be the loss of the aminomethyl group or cleavage adjacent to the amino groups. A characteristic fragment would be the tropylium-like ion resulting from benzylic cleavage, leading to a peak at m/z 106 ([M-NH₃]⁺). Alpha-cleavage of the aminomethyl group could result in a fragment at m/z 93 ([M-CH₂NH₂]⁺).
Biological Activity and Potential Applications
While there is no specific biological data available for 5-(Aminomethyl)pyridin-2-amine in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.
General Biological Profile of Aminopyridines
Aminopyridine derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Certain aminopyridine derivatives have shown efficacy as inhibitors of various kinases, such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms.[6]
-
Antimalarial Agents: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[7]
-
Anti-epileptic Agents: Novel pyridine congeners have been explored as potential anti-epileptic agents targeting AMPA receptors.
-
SHP2 Inhibitors: Pyridine derivatives have been designed as selective inhibitors of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways.[8]
-
Antifungal Agents: Amide-pyridine scaffolds have been designed as dual-target antifungal inhibitors.[9]
Postulated Signaling Pathway Involvement
Given the prevalence of aminopyridines as kinase inhibitors, it is plausible that 5-(Aminomethyl)pyridin-2-amine or its derivatives could interact with ATP-binding sites of various kinases. A hypothetical interaction workflow is depicted below.
Caption: Hypothetical kinase inhibition by 5-(Aminomethyl)pyridin-2-amine.
This compound's structural features, particularly the presence of two primary amine groups, make it a versatile building block for creating libraries of compounds for high-throughput screening against various biological targets.
Conclusion
5-(Aminomethyl)pyridin-2-amine is a chemical entity with significant potential as a scaffold and intermediate in the development of novel therapeutics. While a substantial amount of experimental data for this specific molecule is not yet publicly available, its structural relationship to a class of biologically active compounds suggests it is a valuable tool for medicinal chemists. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
